molecular formula C23H30Cl3N3O2S B1201833 Thiopropazate dihydrochloride CAS No. 146-28-1

Thiopropazate dihydrochloride

Cat. No. B1201833
CAS RN: 146-28-1
M. Wt: 518.9 g/mol
InChI Key: DRLLEHPFGRESBT-UHFFFAOYSA-N
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Description

Thiopropazate dihydrochloride, also known as TPZ, is a synthetic compound used in scientific research to study the effects of certain drugs on the central nervous system. It is a white crystalline powder with a melting point of 270-272°C and a molecular weight of 437.9 g/mol. It is a chiral compound with two enantiomers, (S)-TPZ and (R)-TPZ. The (S)-TPZ is the active form of the compound and is used in laboratory experiments.

Scientific Research Applications

Psychiatry: Management of Emotional Disorders

Thiopropazate hydrochloride has been evaluated for its efficacy in treating emotional disorders. Employing a “double-blind” procedure, researchers studied its impact on psychiatric patients, noting improvements in mental-status functioning and overall behavior .

Neurology: Treatment of Persistent Dyskinesia

In neurology, Thiopropazate has shown promise in treating persistent dyskinesia, a condition often associated with prolonged phenothiazine therapy. It has been found to be significantly more effective than a placebo in relieving symptoms .

Pharmacology: Antipsychotic Medication Effects

As an antipsychotic medication, Thiopropazate’s effects on psychotic behavior have been a subject of pharmacological research. Studies have focused on its dosage and efficacy, contributing to a better understanding of its therapeutic potential .

Clinical Therapy: Addressing Tardive Dyskinesia

Clinical therapy research has explored the use of Thiopropazate hydrochloride in addressing tardive dyskinesia. Its effectiveness in reducing the severity of dyskinesia has been supported by blind evaluations of patient conditions .

Biochemistry: Operant Conditioning Applications

Thiopropazate has been applied in biochemistry within the context of operant conditioning, particularly in token economy projects with chronic schizophrenic patients. This approach has been relevant for motivating and reinforcing desired patient behaviors .

Molecular Biology: Potential in Psychrophilic Enzyme Research

While not directly linked to Thiopropazate hydrochloride, molecular biology applications often involve psychrophilic enzymes, which share some functional similarities with antipsychotic compounds in terms of specificity and temperature sensitivity. These enzymes are of interest for their potential in molecular biological applications .

Biological Chemistry: Water-Soluble Molecular Cages

In the broader field of biological chemistry, research into water-soluble molecular cages, which can encapsulate therapeutic molecules like Thiopropazate, is gaining traction. These cages could potentially improve the delivery and stability of the compound .

Proteolytic Enzymes in Molecular Biology

Finally, proteolytic enzymes, which are used in molecular biology for protein digestion, share functional parallels with Thiopropazate hydrochloride in their degradative properties. This highlights the compound’s potential relevance in molecular biology practices .

properties

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLLEHPFGRESBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-06-0 (Parent)
Record name Thiopropazate hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40163249
Record name Thiopropazate hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiopropazate dihydrochloride

CAS RN

146-28-1
Record name Thiopropazate hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopropazate hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiopropazate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIOPROPAZATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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